Cas no 1427378-63-9 (6-methoxy-octahydro-2H-1,4-benzoxazine)
6-methoxy-octahydro-2H-1,4-benzoxazine Chemical and Physical Properties
Names and Identifiers
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- 6-methoxyoctahydro-2H-benzo[b][1,4]oxazine
- 6-methoxy-octahydro-2H-1,4-benzoxazine
- 2H-1,4-Benzoxazine, octahydro-6-methoxy-
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- Inchi: 1S/C9H17NO2/c1-11-7-2-3-9-8(6-7)10-4-5-12-9/h7-10H,2-6H2,1H3
- InChI Key: HQIXYPVUXMMMRA-UHFFFAOYSA-N
- SMILES: O1C2CCC(OC)CC2NCC1
Experimental Properties
- Density: Not available
- Melting Point: Not available
- Boiling Point: Not available
- Flash Point: Not available
- Vapor Pressure: Not available
6-methoxy-octahydro-2H-1,4-benzoxazine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-methoxy-octahydro-2H-1,4-benzoxazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B414600-10mg |
6-methoxy-octahydro-2H-1,4-benzoxazine |
1427378-63-9 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B414600-50mg |
6-methoxy-octahydro-2H-1,4-benzoxazine |
1427378-63-9 | 50mg |
$ 250.00 | 2022-06-07 | ||
| TRC | B414600-100mg |
6-methoxy-octahydro-2H-1,4-benzoxazine |
1427378-63-9 | 100mg |
$ 365.00 | 2022-06-07 | ||
| Enamine | EN300-116327-0.05g |
6-methoxy-octahydro-2H-1,4-benzoxazine, Mixture of diastereomers |
1427378-63-9 | 95% | 0.05g |
$226.0 | 2023-07-06 | |
| Enamine | EN300-116327-0.1g |
6-methoxy-octahydro-2H-1,4-benzoxazine, Mixture of diastereomers |
1427378-63-9 | 95% | 0.1g |
$337.0 | 2023-07-06 | |
| Enamine | EN300-116327-0.25g |
6-methoxy-octahydro-2H-1,4-benzoxazine, Mixture of diastereomers |
1427378-63-9 | 95% | 0.25g |
$481.0 | 2023-07-06 | |
| Enamine | EN300-116327-0.5g |
6-methoxy-octahydro-2H-1,4-benzoxazine, Mixture of diastereomers |
1427378-63-9 | 95% | 0.5g |
$758.0 | 2023-07-06 | |
| Enamine | EN300-116327-1.0g |
6-methoxy-octahydro-2H-1,4-benzoxazine, Mixture of diastereomers |
1427378-63-9 | 95% | 1.0g |
$971.0 | 2023-07-06 | |
| Enamine | EN300-116327-2.5g |
6-methoxy-octahydro-2H-1,4-benzoxazine, Mixture of diastereomers |
1427378-63-9 | 95% | 2.5g |
$1903.0 | 2023-07-06 | |
| Enamine | EN300-116327-5.0g |
6-methoxy-octahydro-2H-1,4-benzoxazine, Mixture of diastereomers |
1427378-63-9 | 95% | 5.0g |
$2816.0 | 2023-07-06 |
6-methoxy-octahydro-2H-1,4-benzoxazine Suppliers
6-methoxy-octahydro-2H-1,4-benzoxazine Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 6-methoxy-octahydro-2H-1,4-benzoxazine
Recent Advances in the Study of 6-Methoxy-octahydro-2H-1,4-benzoxazine (CAS: 1427378-63-9): A Comprehensive Research Brief
The compound 6-methoxy-octahydro-2H-1,4-benzoxazine (CAS: 1427378-63-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential clinical relevance.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel benzoxazine derivatives, which exhibit a wide range of pharmacological activities. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that 6-methoxy-octahydro-2H-1,4-benzoxazine serves as a versatile scaffold for the development of CNS-active compounds, particularly in the treatment of neurodegenerative disorders. The study utilized advanced computational modeling and in vitro assays to elucidate its binding affinity for specific neurotransmitter receptors.
In addition to its CNS applications, research has also explored the compound's potential in oncology. A preclinical study conducted by researchers at the National Cancer Institute revealed that derivatives of 6-methoxy-octahydro-2H-1,4-benzoxazine exhibit promising anti-proliferative effects against certain cancer cell lines, including glioblastoma and breast cancer. The mechanism of action appears to involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR axis, though further validation is required.
The synthesis of 6-methoxy-octahydro-2H-1,4-benzoxazine has also seen advancements. A recent patent (US20230183234A1) describes an optimized synthetic route that improves yield and purity while reducing environmental impact. This method employs green chemistry principles, such as catalytic hydrogenation and solvent-free conditions, making it more scalable for industrial production.
Despite these promising developments, challenges remain. Pharmacokinetic studies indicate that the compound has moderate bioavailability, necessitating further structural modifications to enhance its drug-like properties. Additionally, toxicity profiles in long-term animal studies are still under investigation, which will be critical for advancing this compound into clinical trials.
In conclusion, 6-methoxy-octahydro-2H-1,4-benzoxazine (CAS: 1427378-63-9) represents a promising candidate for multiple therapeutic areas. Continued research into its mechanisms, optimized synthesis, and preclinical validation will be essential to fully realize its potential. This brief underscores the importance of interdisciplinary collaboration in advancing such compounds from bench to bedside.
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